1-(diphenylmethyl)-1H-indole-2,3-dione

Catalog No.
S670814
CAS No.
94878-41-8
M.F
C21H15NO2
M. Wt
313.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(diphenylmethyl)-1H-indole-2,3-dione

CAS Number

94878-41-8

Product Name

1-(diphenylmethyl)-1H-indole-2,3-dione

IUPAC Name

1-benzhydrylindole-2,3-dione

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C21H15NO2/c23-20-17-13-7-8-14-18(17)22(21(20)24)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H

InChI Key

ZWWDFMHULDPTEF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=CC=CC=C4C(=O)C3=O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=CC=CC=C4C(=O)C3=O

Enzyme Inhibition

Studies suggest that DPMID might exhibit inhibitory properties towards specific enzymes. For instance, research indicates its potential to inhibit acetylcholinesterase (AChE), an enzyme involved in the cholinergic nervous system. However, further investigation is needed to confirm its efficacy and potential therapeutic applications [].

Antibacterial Activity

Preliminary studies suggest that DPMID might possess antibacterial properties against certain bacterial strains. However, these findings are based on limited research, and further investigation is necessary to understand its full potential as an antibacterial agent [].

1-(Diphenylmethyl)-1H-indole-2,3-dione is a synthetic compound characterized by its unique structure, consisting of an indole core with a diphenylmethyl substituent at the nitrogen position. Its molecular formula is C21H15NO2, and it has garnered attention for its potential biological activities and applications in medicinal chemistry. The compound features a diketone functional group, which contributes to its reactivity and biological properties .

Typical of indole derivatives. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of the electron-rich indole ring allows for electrophilic substitution reactions, which can introduce various substituents onto the aromatic system.
  • Reduction Reactions: The diketone functionality can be reduced to yield alcohols or other derivatives, depending on the reducing agent used.
  • Condensation Reactions: The compound can participate in condensation reactions with amines and other nucleophiles, forming new carbon-nitrogen bonds.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties .

Research indicates that 1-(diphenylmethyl)-1H-indole-2,3-dione exhibits significant biological activities, particularly in the realm of anticancer research. It has been shown to possess:

    The biological mechanisms underlying these activities are still under investigation, but they may involve interactions with cellular pathways related to cell growth and apoptosis .

    The synthesis of 1-(diphenylmethyl)-1H-indole-2,3-dione typically involves multi-step organic reactions. A common approach includes:

    • Formation of Indole Derivative: Starting from an appropriate aniline derivative, an indole structure is formed through cyclization.
    • Introduction of Diphenylmethyl Group: The diphenylmethyl group is introduced via Friedel-Crafts acylation or similar electrophilic substitution methods.
    • Diketone Formation: The final step involves oxidation or other reactions to ensure the diketone functionality is achieved.

    These synthesis methods allow for the production of the compound with varying yields depending on the specific conditions and reagents used .

    1-(Diphenylmethyl)-1H-indole-2,3-dione has several potential applications:

    • Medicinal Chemistry: Due to its anticancer properties, it is being explored as a lead compound for developing new anticancer drugs.
    • Biological Research: The compound serves as a tool in studying indole derivatives' biological roles and mechanisms.
    • Organic Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.

    The versatility of this compound makes it a valuable candidate in both pharmaceutical development and academic research .

    Interaction studies involving 1-(diphenylmethyl)-1H-indole-2,3-dione focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with:

    • Enzymes involved in cancer pathways: Such as kinases or proteases that regulate cell proliferation.
    • Receptors linked to apoptosis: Potentially modulating apoptotic pathways in cancer cells.

    Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

    Several compounds share structural similarities with 1-(diphenylmethyl)-1H-indole-2,3-dione. These include:

    Compound NameStructure FeaturesUnique Characteristics
    1H-Indole-2,3-dioneBasic indole structureFound naturally; used in various biological applications
    5-Fluoro-1H-indole-2,3-dioneFluorine substitution at position 5Exhibits enhanced biological activity due to halogen effects
    1-(4-Diarylmethyl)piperazine-1H-indole-2,3-dionePiperazine moiety additionDemonstrates potent anticancer activity against specific cell lines

    Uniqueness

    1-(Diphenylmethyl)-1H-indole-2,3-dione's uniqueness lies in its specific diphenylmethyl substitution which may enhance lipophilicity and alter pharmacokinetic properties compared to other indole derivatives. This modification could lead to improved bioavailability and therapeutic efficacy.

    XLogP3

    3.8

    Wikipedia

    1-(diphenylmethyl)-1H-indole-2,3-dione

    Dates

    Last modified: 08-15-2023

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